molecular formula C18H11N3O3S B2507949 N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide CAS No. 313530-54-0

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2507949
CAS No.: 313530-54-0
M. Wt: 349.36
InChI Key: YNOMIANUOXGMJK-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The compound’s structure features a naphthothiazole core linked to a nitrobenzamide moiety, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication in microbial cells . This inhibition leads to a reduction in microbial cell viability, highlighting the compound’s potential as an antimicrobial agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activity against human tumor cell lines, indicating their potential use in cancer therapy . The compound’s ability to modulate cell signaling pathways and gene expression further underscores its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific enzymes, such as DNA gyrase, inhibiting their activity and thereby disrupting essential cellular processes . This binding interaction is a key aspect of the compound’s antimicrobial and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antitumor activity. At higher doses, it may cause toxic or adverse effects. For instance, thiazole derivatives have been shown to lower mean arterial blood pressure in normotensive mice, with more pronounced effects at higher doses . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiazole derivatives have been reported to inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase, thereby affecting neurotransmitter levels and signaling . This interaction underscores the compound’s potential in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, thiazole derivatives have been shown to be taken up by microbial cells, leading to their accumulation and subsequent antimicrobial effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Thiazole derivatives have been reported to localize in the nucleus, where they interact with DNA and other nuclear components, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions . This method is considered environmentally friendly and atom-economic, as it facilitates the formation of double C–S bonds through C–H bond functionalization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide stands out due to its unique combination of a naphthothiazole core and a nitrobenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-15-10-7-11-3-1-2-4-14(11)16(15)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOMIANUOXGMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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